3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide typically involves the alkylation of trans-N-alkyl (or aryl)-N’- (3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . Another method involves the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. Factors such as solvent selection, reaction temperature, and catalyst use are critical in scaling up the production process. For instance, the use of ethanol or its mixture with DMF has been found to provide better yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolane derivatives .
Scientific Research Applications
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of pesticides and antioxidants.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The nitromethyl group plays a crucial role in this process by generating reactive intermediates that cause oxidative stress in the target cells .
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound is an effective fungicide with selective action.
trans-2-Iminoperhydrothieno [3,4-d]-oxazole 5,5-dioxides: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide stands out due to its unique combination of nitromethyl and dioxothiolan groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
17133-80-1 |
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Molecular Formula |
C9H15NO6S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO6S2/c11-10(12)9(7-1-3-17(13,14)5-7)8-2-4-18(15,16)6-8/h7-9H,1-6H2 |
InChI Key |
MTYKSDFJLYJRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(C2CCS(=O)(=O)C2)[N+](=O)[O-] |
solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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